3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
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Overview
Description
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a cyano group at the third position and a furan-2-yl-methoxyethyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)-2-methoxyethylamine in the presence of a base such as triethylamine to form the desired benzamide.
The reaction conditions generally involve:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve:
- Using continuous flow reactors to enhance reaction efficiency
- Employing alternative solvents that are more environmentally friendly
- Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride in dimethylformamide
Major Products
Oxidation: Furan-2,3-dione derivatives
Reduction: 3-amino-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.
Industrial Applications: It is explored for its use in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(2-furylmethyl)benzamide
- 3-cyano-N-(4-methylbenzyl)benzamide
- 4-cyano-N-(2-propynyl)benzamide
Comparison
Compared to its analogs, 3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability. The furan ring also provides additional sites for chemical modification, making it a versatile scaffold for drug development and material science applications.
Properties
IUPAC Name |
3-cyano-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-19-14(13-6-3-7-20-13)10-17-15(18)12-5-2-4-11(8-12)9-16/h2-8,14H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXXSKLHHAARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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